molecular formula C12H12N2OS2 B5719158 N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide

Cat. No. B5719158
M. Wt: 264.4 g/mol
InChI Key: FYRBGQKKQXRBJK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide, also known as DTTAA, is a compound with potential applications in scientific research. This molecule has been found to have various biochemical and physiological effects and has been studied extensively in recent years.

Mechanism of Action

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide exerts its effects through a variety of mechanisms, including inhibition of cell proliferation and induction of apoptosis. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis and the suppression of tumor growth. It has also been found to have anti-inflammatory properties and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, one limitation is that N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide can be difficult to synthesize and may be expensive.

Future Directions

There are several potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide, including the development of new drugs based on its structure and the investigation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanisms by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide exerts its effects and to determine its safety and efficacy in clinical trials.

Synthesis Methods

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-thienylacetic acid with thionyl chloride, followed by reaction with N-(4,5-dimethyl-1,3-thiazol-2-yl)amine. Another method involves the reaction of 2-thienylacetonitrile with N-(4,5-dimethyl-1,3-thiazol-2-yl)amine in the presence of a base.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-8-9(2)17-12(13-8)14-11(15)6-5-10-4-3-7-16-10/h3-7H,1-2H3,(H,13,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRBGQKKQXRBJK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,5-dimethylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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